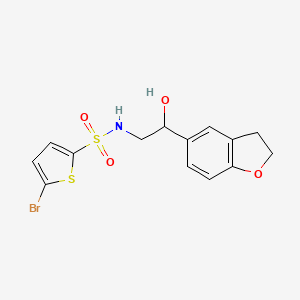

5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide (BDBTS) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BDBTS is a sulfonamide derivative that contains a thiophene ring, a benzofuran ring, and a bromine atom.

Aplicaciones Científicas De Investigación

Photosensitizers for Photodynamic Therapy

Compounds structurally similar to "5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)thiophene-2-sulfonamide" have been investigated for their potential use in photodynamic therapy (PDT). For instance, certain zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These properties include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitors of Ocular Carbonic Anhydrase for Glaucoma Treatment

Derivatives of benzo[b]thiophene-2-sulfonamide, a structure similar to the compound , have been explored for their utility as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Among these compounds, specific derivatives were identified as potent ocular hypotensive agents, leading to their selection for clinical evaluation (Graham et al., 1989).

Antioxidant Activity

Research on bromophenol derivatives from marine sources, which may share structural similarities with the compound in focus, has highlighted their potential as natural antioxidants. These compounds have demonstrated potent free radical scavenging activity, stronger than or comparable to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests a promising avenue for the inclusion of such antioxidant-rich components in preventing oxidative deterioration in food and other applications (Li et al., 2011).

Mecanismo De Acción

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to a wide range of biological and pharmacological activities .

Biochemical Pathways

Benzofuran derivatives have been found to have various biological activities including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities .

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been found to have various biological activities, indicating that they can have significant molecular and cellular effects .

Propiedades

IUPAC Name |

5-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO4S2/c15-13-3-4-14(21-13)22(18,19)16-8-11(17)9-1-2-12-10(7-9)5-6-20-12/h1-4,7,11,16-17H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGUIEMUTGYVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2967623.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)

![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[2-(4-methoxyphenyl)iminoethyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2967639.png)

![ethyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2967642.png)

![N-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2967643.png)